molecular formula C15H24Cl2N2 B2876622 N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride CAS No. 2416235-62-4

N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

Cat. No.: B2876622
CAS No.: 2416235-62-4
M. Wt: 303.27
InChI Key: YLGDEFGZAMYVJF-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-1-azabicyclo[222]octan-3-amine;dihydrochloride is a synthetic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 1-azabicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Methylation: The next step involves the methylation of the nitrogen atom to form the 2-methyl derivative. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Benzylation: The final step is the benzylation of the nitrogen atom, which can be achieved using benzyl chloride in the presence of a base like sodium hydride.

    Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine N-oxide.

    Reduction: N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, leveraging its unique bicyclic structure.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group can enhance binding affinity to these targets, while the bicyclic core provides structural rigidity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-azabicyclo[2.2.2]octan-3-amine: This compound lacks the benzyl group, which may result in different biological activity and binding properties.

    1-Azabicyclo[2.2.2]octan-3-amine: The absence of both the methyl and benzyl groups makes this compound less complex, potentially altering its reactivity and applications.

Uniqueness

N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and methyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-12-15(14-7-9-17(12)10-8-14)16-11-13-5-3-2-4-6-13;;/h2-6,12,14-16H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZBZBYGRQSDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CCN1CC2)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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